4-羟甲基-2,6-二氟苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

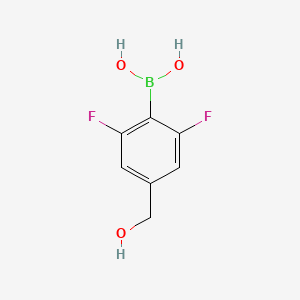

4-Hydroxymethyl-2,6-difluorophenylboronic acid is a boronic acid derivative with the molecular formula C7H7BF2O3 and a molecular weight of 187.94 g/mol . This compound is characterized by the presence of a hydroxymethyl group and two fluorine atoms attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis and has applications in various fields of scientific research.

科学研究应用

4-Hydroxymethyl-2,6-difluorophenylboronic acid has a wide range of applications in scientific research, including:

作用机制

Target of Action

The primary target of 4-Hydroxymethyl-2,6-difluorophenylboronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds .

Mode of Action

The Suzuki–Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In the transmetalation step, the organoboron compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involved in the action of 4-Hydroxymethyl-2,6-difluorophenylboronic acid . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds .

Pharmacokinetics

As an organoboron compound, it is generally considered to be stable, readily prepared, and environmentally benign . These properties could potentially impact its bioavailability.

Result of Action

The result of the action of 4-Hydroxymethyl-2,6-difluorophenylboronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .

Action Environment

The action of 4-Hydroxymethyl-2,6-difluorophenylboronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Therefore, the reaction conditions, such as temperature and pH, can potentially influence the action, efficacy, and stability of 4-Hydroxymethyl-2,6-difluorophenylboronic acid .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-2,6-difluorophenylboronic acid typically involves the reaction of 2,6-difluorobenzyl alcohol with boronic acid reagents under specific conditions. One common method includes the use of a palladium-catalyzed borylation reaction, where the alcohol is converted to the corresponding boronic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale borylation reactions using similar catalytic systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality .

化学反应分析

Types of Reactions

4-Hydroxymethyl-2,6-difluorophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Formation of 2,6-difluoro-4-formylphenylboronic acid or 2,6-difluoro-4-carboxyphenylboronic acid.

Reduction: Formation of 2,6-difluoro-4-methylphenylboronic acid.

Substitution: Formation of various biaryl compounds depending on the coupling partner used.

相似化合物的比较

Similar Compounds

2,6-Difluorophenylboronic acid: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.

4-Fluorophenylboronic acid: Contains only one fluorine atom, resulting in different reactivity and properties.

4-Hydroxymethylphenylboronic acid: Lacks the fluorine atoms, which can affect its chemical behavior and applications.

Uniqueness

4-Hydroxymethyl-2,6-difluorophenylboronic acid is unique due to the presence of both the hydroxymethyl group and the two fluorine atoms. This combination of functional groups provides distinct reactivity and properties, making it a valuable compound in various fields of research and industrial applications .

生物活性

4-Hydroxymethyl-2,6-difluorophenylboronic acid (CAS No. 1451393-60-4) is a boronic acid derivative notable for its diverse biological activities and applications in medicinal chemistry. Its structure features a hydroxymethyl group and two fluorine atoms on the phenyl ring, which enhance its reactivity and binding properties. This compound is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is pivotal in the synthesis of various pharmaceuticals and agrochemicals.

The biological activity of 4-hydroxymethyl-2,6-difluorophenylboronic acid is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological targets, including enzymes and receptors, thereby modulating their activity. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity, making it a valuable tool in drug design and development.

Key Biological Activities

-

Anticancer Activity :

- Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This compound has been explored for its potential to disrupt cellular signaling pathways critical for tumor growth.

-

Antiviral Properties :

- Research indicates that boronic acids can exhibit antiviral effects by inhibiting viral enzymes or interfering with viral replication processes.

-

Anti-inflammatory Effects :

- The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Anticancer Research

A study published in Cancer Research demonstrated that 4-hydroxymethyl-2,6-difluorophenylboronic acid effectively inhibited the growth of various cancer cell lines by disrupting the proteasome function. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Antiviral Activity

In a study focused on HIV protease inhibition, 4-hydroxymethyl-2,6-difluorophenylboronic acid was shown to bind effectively to the active site of the enzyme, leading to reduced viral replication in vitro. This highlights its potential as a scaffold for developing new antiviral therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Hydroxymethyl-2,6-difluorophenylboronic acid | Anticancer, Antiviral | Inhibits proteasome; binds to viral enzymes |

| 2,6-Difluorophenylboronic acid | Moderate anticancer | Similar mechanism; less effective than above |

| 4-Fluorophenylboronic acid | Antimicrobial | Inhibits bacterial enzymes |

Synthesis and Characterization

The synthesis of 4-hydroxymethyl-2,6-difluorophenylboronic acid typically involves the reaction of 2,6-difluorophenol with boron reagents under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

Pharmacological Studies

Recent pharmacological studies have focused on evaluating the efficacy of this compound in various disease models. For instance:

- In vivo studies demonstrated significant tumor regression in xenograft models when treated with this boronic acid derivative.

- In vitro assays indicated that it effectively inhibits key signaling pathways involved in cell proliferation and survival.

属性

IUPAC Name |

[2,6-difluoro-4-(hydroxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11-13H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXZDKYAMFZLML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)CO)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。